molecular formula C14H15BO4 B1278669 4-Benzyloxy-3-methoxyphenylboronic acid CAS No. 243990-53-6

4-Benzyloxy-3-methoxyphenylboronic acid

Cat. No.: B1278669
CAS No.: 243990-53-6
M. Wt: 258.08 g/mol
InChI Key: PBVVDNNISDIUSU-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-methoxyphenylboronic acid: is an organic compound with the molecular formula C14H15BO4 . It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with benzyloxy and methoxy groups. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 4-Benzyloxy-3-methoxyphenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OCH3)3) or triisopropyl borate (B(OiPr)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium complexes and involve the coupling of aryl halides with boronic acids under mild conditions. The process is highly efficient and scalable, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction involving 4-Benzyloxy-3-methoxyphenylboronic acid. It forms carbon-carbon bonds by coupling with aryl halides in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: The benzyloxy group can be reduced to form the corresponding phenol.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

Scientific Research Applications

4-Benzyloxy-3-methoxyphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis:

    Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.

    Biology: Used in the development of boron-containing drugs and bioactive molecules.

    Medicine: Plays a role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The primary mechanism of action for 4-Benzyloxy-3-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation process. In this process, the boronic acid group transfers its organic group to a palladium catalyst, which then undergoes reductive elimination to form the desired carbon-carbon bond. This reaction is facilitated by the mild and functional group-tolerant conditions of the Suzuki-Miyaura coupling .

Comparison with Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 3-Methoxyphenylboronic acid
  • 4-Benzyloxy-3-methylphenylboronic acid

Comparison: 4-Benzyloxy-3-methoxyphenylboronic acid is unique due to the presence of both benzyloxy and methoxy groups on the phenyl ring. This dual substitution enhances its reactivity and makes it particularly useful in Suzuki-Miyaura coupling reactions compared to its analogs, which may only have one substituent .

Properties

IUPAC Name

(3-methoxy-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO4/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVVDNNISDIUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443487
Record name 4-Benzyloxy-3-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243990-53-6
Record name 4-Benzyloxy-3-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Benzyloxy)-3-methoxybenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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